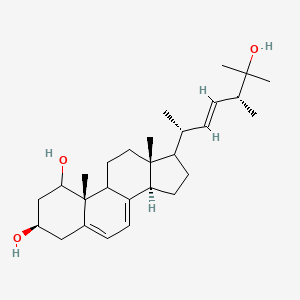

1,25-Dihydroxylumisterol(3)

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(3R,10R,13R,14R)-17-[(E,2R,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |

InChI |

InChI=1S/C28H44O3/c1-17(7-8-18(2)26(3,4)31)22-11-12-23-21-10-9-19-15-20(29)16-25(30)28(19,6)24(21)13-14-27(22,23)5/h7-10,17-18,20,22-25,29-31H,11-16H2,1-6H3/b8-7+/t17-,18-,20-,22?,23+,24?,25?,27-,28+/m1/s1 |

InChI Key |

LQWXFOWELHWXIO-SQKNSPOHSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@@H](C)C(C)(C)O)C1CC[C@@H]2[C@@]1(CCC3C2=CC=C4[C@@]3(C(C[C@@H](C4)O)O)C)C |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |

Synonyms |

1 alpha,25-dihydroxylumisterol(3) 1,25-dihydroxylumisterol(3) |

Origin of Product |

United States |

Ii. Biosynthesis and Endogenous Formation of 1,25 Dihydroxylumisterol 3

Enzymatic Hydroxylation Pathways from Lumisterol(3)

Contrary to earlier assumptions that L3 was biologically inactive, it is now understood that it serves as a substrate for specific cytochrome P450 enzymes, which introduce hydroxyl groups at various positions on its side chain, initiating its metabolic activation. nih.govdaneshyari.com

The primary enzyme identified in the metabolism of L3 is CYP11A1, also known as the cholesterol side-chain cleavage enzyme. nih.govnih.gov This mitochondrial enzyme, traditionally known for its role in converting cholesterol to pregnenolone, has been shown to efficiently metabolize L3. nih.govnih.gov The catalytic efficiency of bovine CYP11A1 for L3 metabolism is approximately 20% of that for vitamin D3 and cholesterol. nih.govdaneshyari.com

Incubation of L3 with either human or bovine CYP11A1 results in the sequential hydroxylation of the sterol's side chain, producing several metabolites. nih.govresearchgate.net The initial hydroxylation can occur at either the C22 or C24 position. researchgate.net Further hydroxylation of 22-hydroxy-L3 at the C20 position yields 20,22-dihydroxy-L3. nih.govresearchgate.net Side-chain cleavage of these dihydroxy-intermediates results in the formation of pregnalumisterol (pL). nih.govnih.gov

Table 1: Major Metabolites of Lumisterol(3) via the CYP11A1 Pathway

| Metabolite | Position(s) of Hydroxylation |

|---|---|

| 20-hydroxylumisterol(3) (20(OH)L3) | C20 |

| 22-hydroxylumisterol(3) (22(OH)L3) | C22 |

| 24-hydroxylumisterol(3) (24(OH)L3) | C24 |

| 20,22-dihydroxylumisterol(3) (20,22(OH)₂L3) | C20, C22 |

| Pregnalumisterol (pL) | Product of C20-C22 side-chain cleavage |

This table summarizes the primary products identified from the enzymatic action of CYP11A1 on Lumisterol(3). Data sourced from nih.govnih.govresearchgate.netnih.gov.

Beyond the well-defined CYP11A1 pathway, other cytochrome P450 enzymes contribute to the metabolism of lumisterol(3). Research has shown that CYP27A1, an enzyme also involved in the vitamin D and bile acid synthesis pathways, can efficiently hydroxylate L3. nih.gov This action leads to a different set of major products, including 25-hydroxy-L3 (25(OH)L3), (25R)27-hydroxy-L3, and (25S)27-hydroxy-L3. nih.gov The existence of these alternative pathways underscores the complexity of L3 metabolism and expands the portfolio of potential hydroxylumisterol metabolites in the body. nih.gov In addition to the major products, minor metabolites, including two trihydroxy-L3 products, have also been detected following the action of CYP11A1. nih.govnih.gov

Table 2: Metabolites of Lumisterol(3) via the CYP27A1 Pathway

| Enzyme | Metabolite | Position of Hydroxylation |

|---|---|---|

| CYP27A1 | 25-hydroxylumisterol(3) (25(OH)L3) | C25 |

| CYP27A1 | (25R)27-hydroxylumisterol(3) | C27 |

| CYP27A1 | (25S)27-hydroxylumisterol(3) | C27 |

This table details the metabolites produced from the enzymatic action of CYP27A1 on Lumisterol(3). Data sourced from nih.gov.

Sites of Endogenous Production

The endogenous production of hydroxylated L3 derivatives is intrinsically linked to the sites of L3 formation and the tissue-specific expression of metabolizing enzymes like CYP11A1.

The skin, specifically epidermal keratinocytes, is a primary site for the biosynthesis of these compounds. nih.gov L3 is formed in the skin from previtamin D3 during extended exposure to UVB light. mdpi.com Crucially, human skin expresses CYP11A1, providing the necessary enzymatic machinery to convert the locally produced L3 into its hydroxylated derivatives. nih.govdaneshyari.com Studies have demonstrated that CYP11A1-derived hydroxylumisterols, including 20(OH)L3, 22(OH)L3, 20,22(OH)₂L3, and 24(OH)L3, are produced in skin cells and exert biological effects, such as offering protection against UVB-induced damage. nih.govmdpi.comresearchgate.net This localized production and action suggest a role for these compounds in cutaneous homeostasis and photoprotection. nih.gov

Evidence for the in vivo activation of lumisterol(3) is a critical step in establishing the physiological relevance of this pathway. Research has provided the first direct evidence that lumisterol (B196343) formed in the skin can enter circulation and be detected in human serum. nih.gov Furthermore, key metabolites derived from the CYP11A1 pathway, namely 22(OH)L3, 24(OH)L3, and 20,22(OH)₂L3, have also been successfully detected in human serum and epidermis. nih.gov The capability of tissues that express CYP11A1, such as the adrenal glands, to metabolize L3 has been confirmed in ex vivo models using pig adrenal fragments, where metabolites like 20,22-dihydroxy-L3 and 24-hydroxy-L3 were identified. nih.govnih.gov These findings collectively confirm that the conversion of L3 to its hydroxylated derivatives is not merely an in vitro phenomenon but an active metabolic pathway in vivo. nih.gov

Iii. Molecular Mechanisms of Action of 1,25 Dihydroxylumisterol 3

Receptor Interactions and Binding Characteristics

The biological activities of 1,25-Dihydroxylumisterol(3) are initiated through its interaction with specific cellular receptors. These interactions are characterized by distinct binding profiles and subsequent molecular events that differentiate its action from that of its isomer, 1,25-Dihydroxyvitamin D3.

The Vitamin D Receptor (VDR) is a key nuclear receptor that mediates the genomic actions of vitamin D compounds. uef.fi The binding of a ligand to the VDR's ligand-binding pocket (LBP) is a critical first step in initiating a cascade of events that lead to the regulation of gene expression. mdpi.comnih.gov

Vitamin D Receptor (VDR) Binding Profile

Reduced Binding Affinity to the Genomic VDR Pocket Compared to 1,25-Dihydroxyvitamin D3

Structurally, 1,25-Dihydroxylumisterol(3) is a stereoisomer of 1,25-Dihydroxyvitamin D3, with a fixed 6-s-cis conformation due to the bond between carbons 9 and 10. ahajournals.org This structural rigidity has significant implications for its binding to the genomic pocket of the Vitamin D Receptor (VDR). Research indicates that 1,25-Dihydroxylumisterol(3) does not compete for binding to the VDR with 1,25-Dihydroxyvitamin D3, suggesting a significantly lower affinity for the classical genomic ligand-binding pocket. researchgate.net This characteristic distinguishes it as a poor agonist for genomic responses mediated by the nuclear VDR. ahajournals.org

In contrast, the hormonally active form of vitamin D3, 1,25-Dihydroxyvitamin D3, binds to the VDR with high affinity. uef.fi This high-affinity binding is a prerequisite for the subsequent genomic actions, which involve the heterodimerization of the VDR with the retinoid X receptor (RXR) and the binding of this complex to vitamin D response elements (VDREs) on target genes. mdpi.commdpi.com The reduced binding affinity of 1,25-Dihydroxylumisterol(3) for the VDR's genomic pocket explains its limited capacity to induce these traditional genomic effects.

Ligand-Induced Conformational Changes of VDR

The binding of a ligand to the VDR induces significant conformational changes in the receptor protein. nih.gov When 1,25-Dihydroxyvitamin D3 binds to the VDR, it causes the ligand-binding domain (LBD) to adopt a more ordered and stable conformation, a process often described by the "mouse trap" model. nih.govd-nb.info This conformational shift is crucial for the recruitment of coactivator proteins and the initiation of gene transcription. mdpi.com

While direct, detailed studies on the specific conformational changes induced by 1,25-Dihydroxylumisterol(3) are less abundant, its nature as a 6-s-cis locked analog suggests that any conformational changes it might induce would differ from those caused by the flexible 1,25-Dihydroxyvitamin D3. ahajournals.org The inability of 1,25-Dihydroxylumisterol(3) to effectively activate genomic pathways implies that it does not induce the specific VDR conformation required for the assembly of a productive transcription initiation complex. ahajournals.orgresearchgate.net

Allosteric Modulation of VDR Activity

Allosteric modulation refers to the regulation of a receptor's activity by a ligand binding to a site other than the primary (orthosteric) binding site. In the context of the VDR, it has been proposed that ligands can bind to an alternative pocket, leading to non-genomic effects. researchgate.net While the primary interaction of 1,25-Dihydroxyvitamin D3 is with the genomic pocket to mediate transcriptional regulation, the actions of 1,25-Dihydroxylumisterol(3) are more aligned with non-genomic signaling pathways. ahajournals.orgnih.gov

The activity of 1,25-Dihydroxylumisterol(3) can be seen as a form of allosteric modulation, where its interaction with membrane-associated receptors influences cellular signaling cascades without directly engaging the genomic machinery in the same manner as 1,25-Dihydroxyvitamin D3. karger.com This highlights the functional plasticity of the vitamin D signaling system, where different ligands can elicit distinct biological responses through varied receptor interactions.

Beyond the nuclear VDR, a significant aspect of vitamin D signaling involves rapid, non-genomic actions mediated by membrane-associated receptors. nih.gov These actions are initiated at the cell membrane and involve the rapid activation of intracellular signaling pathways. oup.com

Interaction with Membrane-Associated Receptors

Activation of 1,25D-Membrane-Associated Rapid Response Steroid-Binding Protein (1,25D-MARRS)

1,25-Dihydroxylumisterol(3) has been identified as a potent agonist for the 1,25D-membrane-associated rapid response steroid-binding protein (1,25D-MARRS), also known as ERp57 or PDIA3. mdpi.comkarger.com This receptor is implicated in mediating the rapid, non-genomic responses to vitamin D compounds. nih.govnih.gov Studies have shown that 1,25-Dihydroxylumisterol(3) effectively mimics the non-genomic effects of 1,25-Dihydroxyvitamin D3, such as the activation of protein kinase C and other signaling pathways. nih.gov

The activation of 1,25D-MARRS by 1,25-Dihydroxylumisterol(3) can trigger various downstream signaling events. For instance, diosgenin, a compound with a core structure similar to 1,25-Dihydroxylumisterol(3), was found to activate the 1,25D-MARRS receptor. karger.com This activation can lead to rapid cellular responses, such as increased calcium and phosphate (B84403) uptake in intestinal cells, which are mediated by this receptor. nih.gov The ability of 1,25-Dihydroxylumisterol(3) to selectively activate these non-genomic pathways underscores its distinct pharmacological profile compared to 1,25-Dihydroxyvitamin D3. ahajournals.org

Table 1: Comparative Receptor Binding and Activity Profile

| Compound | Genomic VDR Binding Affinity | Genomic Response Activation | 1,25D-MARRS Activation | Non-Genomic Response Activation |

|---|---|---|---|---|

| 1,25-Dihydroxyvitamin D3 | High uef.fi | Agonist ahajournals.org | Activator mdpi.com | Agonist ahajournals.org |

| 1,25-Dihydroxylumisterol(3) | Low/Negligible researchgate.net | Not an agonist ahajournals.org | Agonist nih.govkarger.com | Full agonist ahajournals.org |

Potential Interactions with Other Nuclear Receptors (e.g., Retinoid-Related Orphan Receptors RORα and RORγ)

Beyond the VDR and ERp57, evidence suggests that vitamin D metabolites and their analogs can interact with other nuclear receptors, including the Retinoid-Related Orphan Receptors α (RORα) and γ (RORγ). mdpi.commdpi.com While the primary focus of research has been on the VDR, the ability of these compounds to bind to other receptors expands their potential biological activities.

Specifically, hydroxyderivatives of lumisterol (B196343), which are structurally similar to 1,25-Dihydroxylumisterol(3), have been shown to act as inverse agonists on RORα and RORγ. mdpi.comnih.gov This means they can bind to these receptors and inhibit their constitutive activity. RORα and RORγ are expressed in the skin and are involved in regulating various physiological processes, including inflammation. mdpi.comnih.gov The interaction of lumisterol derivatives with these receptors has been linked to anti-inflammatory effects in UVB-irradiated keratinocytes, mediated through the suppression of NF-κB signaling. mdpi.com

Molecular modeling studies support the interaction of hydroxylumisterols with RORα and RORγ, identifying them as strong candidates for receptor-mediated actions of these compounds. nih.gov This interaction provides an alternative signaling pathway through which 1,25-Dihydroxylumisterol(3) and related compounds can exert their effects, independent of the classical VDR-mediated genomic pathway.

Signal Transduction Pathways Mediated by 1,25-Dihydroxylumisterol(3)

The biological effects of 1,25-Dihydroxylumisterol(3) are transduced through a variety of intracellular signaling pathways. These can be broadly categorized into non-genomic signaling cascades that elicit rapid cellular responses.

Non-Genomic Signaling Cascades

Non-genomic signaling by 1,25-Dihydroxylumisterol(3) involves the rapid activation of various intracellular signaling molecules and pathways, leading to immediate cellular responses without the need for new gene transcription and protein synthesis. nih.govoup.com These pathways are often initiated at the cell membrane. wiley.com

The Phosphatidylinositol 3-Kinase (PI3K) pathway is a key signaling cascade involved in various cellular processes, and it can be activated by 1,25(OH)2D3 and its non-genomic analogs like 1,25-Dihydroxylumisterol(3). ahajournals.orgoup.com Studies have shown that 1,25-Dihydroxylumisterol(3) can induce PI3K activity. ahajournals.org This activation is considered a non-genomic response as it occurs rapidly. The activation of the PI3K/Akt/mTOR pathway by VDR-bound 1,25(OH)2D3 is hypothesized to occur through the phosphorylation of the regulatory subunit of PI3K, leading to the activation of its catalytic subunit and downstream signaling. wikipathways.org This pathway can influence various cellular functions. wikipathways.orgnih.gov

In addition to the PI3K pathway, 1,25-Dihydroxylumisterol(3) and its parent compound, 1,25(OH)2D3, can trigger other rapid response pathways, including the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs). wiley.comoup.com The activation of PKC is a well-documented non-genomic effect of 1,25(OH)2D3 and is believed to be mediated by PDIA3. wiley.comgumed.edu.pl

MAPK signaling cascades, including the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, are also modulated by vitamin D compounds. mdpi.complos.org For instance, 1,25(OH)2D3 has been shown to inhibit the activation of JNK, which may contribute to its anti-apoptotic effects in keratinocytes exposed to UV radiation. mdpi.com The activation of these kinase cascades can, in turn, influence the activity of various transcription factors and regulate gene expression, representing a convergence of non-genomic and genomic signaling. mdpi.commdpi.com

A hallmark of non-genomic signaling by 1,25-Dihydroxylumisterol(3) and related compounds is the rapid modulation of intracellular second messengers. mdpi.com These small molecules amplify the initial signal and trigger a cascade of downstream events. nih.govreactome.org

Calcium (Ca2+): One of the most well-studied rapid responses to 1,25(OH)2D3 is the influx of extracellular calcium into the cell. wiley.commdpi.com This process is thought to be mediated by both the VDR and PDIA3. mdpi.com The increase in intracellular Ca2+ can then activate various calcium-dependent enzymes, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII). gumed.edu.pl

Cyclic AMP (cAMP): Vitamin D has been shown to promote the release of cyclic AMP, another important second messenger that can activate protein kinase A (PKA). mdpi.comnih.gov

Phosphoinositides and Fatty Acids: The activation of phospholipases, such as phospholipase C (PLC) and phospholipase A2 (PLA2), by 1,25(OH)2D3 leads to the generation of other second messengers, including 3-phosphoinositides and fatty acids. mdpi.commdpi.com These molecules can further propagate the signal and activate downstream effectors like PKC. nih.gov

Table 2: Second Messengers Modulated by 1,25-Dihydroxylumisterol(3) Analogs

| Second Messenger | Generating Enzyme(s) | Downstream Effector(s) |

|---|---|---|

| Calcium (Ca2+) | Ion Channels | CaMKII, PKC |

| Cyclic AMP (cAMP) | Adenylyl Cyclase | Protein Kinase A (PKA) |

| Phosphoinositides | Phospholipase C (PLC), PI3K | Protein Kinase C (PKC), Akt |

| Fatty Acids | Phospholipase A2 (PLA2) | Various cellular pathways |

Genomic Signaling and Transcriptional Modulation

The genomic actions of 1,25-Dihydroxylumisterol(3) are intricate and involve a series of coordinated steps that translate the binding of the ligand to the VDR into a cellular response. This process is central to the physiological effects of vitamin D and its analogs.

VDR-Retinoid X Receptor (RXR) Heterodimer Formation

Upon binding 1,25-Dihydroxylumisterol(3), the Vitamin D Receptor (VDR) undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). mdpi.commdpi.com This VDR-RXR heterodimer is the primary functional unit that binds to DNA and regulates gene transcription. mdpi.comub.edu The formation of this heterodimer is a critical step, as it enhances the binding affinity and specificity of the complex for its target DNA sequences. nih.gov While the VDR can form homodimers, the heterodimer with RXR is the preferred and more transcriptionally active complex at physiological concentrations. nih.gov The interaction between VDR and RXR is stabilized by ligand binding, which in turn influences the recruitment of co-regulatory proteins that are essential for transcriptional activation or repression. mdpi.commdpi.com

It has been shown that the ligand occupying the VDR can allosterically influence the conformation of the RXR partner, potentially affecting its interaction with its own ligands, such as 9-cis-retinoic acid. nih.gov This cross-talk between the VDR and RXR pathways adds another layer of complexity to the regulation of gene expression by vitamin D analogs.

Binding to Vitamin D Response Elements (VDREs) in Target Genes

The VDR-RXR heterodimer, once formed, translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes. wikipedia.orgmdpi.commdpi.com VDREs are typically characterized by two direct repeats of a hexanucleotide sequence, separated by a three-nucleotide spacer (DR3-type element). mdpi.com However, the specific sequence and location of VDREs can vary, contributing to the cell-type specific effects of vitamin D compounds. mdpi.com

The binding of the VDR-RXR complex to VDREs is a crucial determinant of which genes will be regulated. mdpi.com The affinity of this binding can be influenced by the specific ligand bound to the VDR. While 1,25-dihydroxyvitamin D3 is the most potent natural activator of VDR, other compounds like 1,25-Dihydroxylumisterol(3) also interact with the VDR and can initiate the binding to VDREs. researchgate.netresearchgate.net The presence of VDREs has been identified in the regulatory regions of numerous genes involved in a wide array of biological processes, including calcium homeostasis, immune function, and cell proliferation. mdpi.comnih.gov For instance, VDREs have been found in the promoter region of the gene encoding FOXP3, a key regulator of immune T cells. nih.gov

| Gene | Function | Reference |

|---|---|---|

| Osteocalcin (B1147995) (BGLAP) | Bone matrix protein involved in bone mineralization. | nih.govfrontiersin.org |

| Osteopontin (SPP1) | Matrix protein involved in bone remodeling and inflammation. | nih.govfrontiersin.org |

| CYP24A1 | Enzyme responsible for the catabolism of vitamin D metabolites. | nih.govcore.ac.uk |

| RANKL (TNFSF11) | Regulator of osteoclast differentiation and activation. | nih.gov |

| FOXP3 | Transcription factor crucial for regulatory T cell function. | nih.gov |

Regulation of Gene Expression (Direct vs. Indirect)

The binding of the 1,25-Dihydroxylumisterol(3)-activated VDR-RXR complex to a VDRE initiates the recruitment of a large assembly of co-regulatory proteins. nih.gov These complexes can include co-activators, which possess histone acetyltransferase (HAT) activity, or co-repressors, which are associated with histone deacetylase (HDAC) activity. The recruitment of these co-regulators leads to modifications in the local chromatin structure, making the DNA more or less accessible to the transcriptional machinery, thereby upregulating or downregulating gene expression. mdpi.com

The regulation of gene expression by 1,25-Dihydroxylumisterol(3) can be categorized as either direct or indirect:

Direct Regulation: This occurs when the VDR-RXR complex binds directly to a VDRE within or near a target gene, leading to a rapid change in its transcription rate. mdpi.com These are often referred to as primary target genes. mdpi.comnih.gov The expression of these genes is directly driven by the activated VDR. mdpi.com

Indirect Regulation: This involves a secondary cascade of events where a primary target gene, directly regulated by the VDR, encodes a protein that is itself a transcription factor. mdpi.com This newly synthesized transcription factor then goes on to regulate the expression of other genes, which are considered indirect targets of the initial vitamin D signal. mdpi.com This indirect mechanism allows for a broader and more delayed cellular response. Additionally, some indirect effects may occur through the stabilization of mRNA transcripts or other post-transcriptional modifications. mdpi.com

The net effect of these genomic actions is a complex and cell-specific modulation of gene networks that underlie the physiological responses to 1,25-Dihydroxylumisterol(3). nih.gov

| Characteristic | Direct Regulation | Indirect Regulation |

|---|---|---|

| Mechanism | VDR-RXR complex binds directly to VDRE of the target gene. | Primary target gene product (e.g., a transcription factor) regulates the secondary target gene. |

| Response Time | Rapid (e.g., within hours). mdpi.com | Delayed, dependent on the synthesis of the primary target gene product. mdpi.com |

| Example Pathway | Upregulation of CYP24A1 gene expression. nih.govcore.ac.uk | Regulation of cell cycle genes by VDR-induced transcription factors. nih.gov |

Iv. Biological Functions and Cellular Effects of 1,25 Dihydroxylumisterol 3

Photoprotective Mechanisms

1,25-Dihydroxylumisterol(3), a photoproduct of vitamin D metabolism, demonstrates significant photoprotective properties against ultraviolet radiation (UVR)-induced skin damage. mdpi.comresearchgate.net Research indicates that this compound, similar to the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3, can mitigate several detrimental effects of UV exposure on skin cells. mdpi.comnih.gov Its protective actions are believed to be mediated through non-genomic signaling pathways, as it possesses minimal transactivating activity yet shows potency comparable to 1,25-dihydroxyvitamin D3 in reducing UV-induced damage. nih.goveuropa.eu

Exposure to UV radiation is a primary cause of DNA damage in skin cells, leading to the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), which are key initiating lesions for skin cancer. europa.eunih.gov Studies have consistently shown that 1,25-Dihydroxylumisterol(3) significantly reduces the formation of UV-induced CPDs. mdpi.comresearchgate.net This effect has been observed in both cultured human keratinocytes and in mouse models. mdpi.comnih.gov

The activity of 1,25-Dihydroxylumisterol(3) in reducing CPDs is comparable to that of 1,25-dihydroxyvitamin D3. mdpi.comeuropa.eu This suggests that it plays a crucial role in the cellular defense against photodamage. The mechanism appears to involve non-genomic pathways, distinguishing it from classical genomic actions of vitamin D. nih.goveuropa.eu This is supported by findings that its protective effects are mimicked by other analogs with limited genomic activity. europa.eu Research indicates that the reduction in CPDs contributes to a decrease in UV-induced immunosuppression and the inhibition of skin tumor development. mdpi.comresearchgate.net

Research Findings on CPD Reduction by 1,25-Dihydroxylumisterol(3)

| Study Model | Key Finding | Potency Comparison | Associated Outcome |

|---|---|---|---|

| Human Keratinocytes in Culture | Significantly reduces UV-induced CPD formation. nih.gov | Similar potency to 1,25-dihydroxyvitamin D3. nih.goveuropa.eu | Contributes to overall photoprotection and cell survival. tandfonline.com |

| Mouse Models (SKH-hr1) | Reduces UV-induced CPDs in skin. mdpi.com | Comparable to 1,25-dihydroxyvitamin D3. mdpi.com | Inhibition of skin tumor development (papillomas and squamous cell carcinomas). mdpi.comresearchgate.net |

In addition to direct DNA damage, UV radiation induces oxidative stress by generating reactive oxygen species (ROS), which can lead to oxidative modifications of DNA bases. researchgate.net A major product of this oxidative damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG or 8-OHdG), a biomarker for oxidative stress and a mutagenic lesion. tandfonline.comnih.gov

Research has demonstrated that 1,25-Dihydroxylumisterol(3) and related vitamin D compounds are effective in reducing the levels of UV-induced 8-oxo-dG. researchgate.netresearchgate.net This protective effect against oxidative DNA damage is a critical component of its photoprotective activity. mdpi.com The mechanism is thought to involve the activation of antioxidant pathways, such as the Nrf2-Keap1 pathway, which helps to mitigate oxidant stress in UV-exposed keratinocytes. researchgate.net By reducing ROS levels, these compounds directly contribute to lower levels of 8-oxo-dG. researchgate.net Studies using inhibitors have shown that the reduction in both CPDs and 8-oxo-dG is dependent on the vitamin D receptor (VDR), highlighting its role in mediating these nonclassical protective pathways. researchgate.netresearchgate.net

Summary of 1,25-Dihydroxylumisterol(3) Effects on Oxidative DNA Damage

| Type of Damage | Biomarker | Effect of 1,25-Dihydroxylumisterol(3) | Proposed Mechanism |

|---|---|---|---|

| Oxidative DNA Damage | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | Significantly reduces UV-induced formation. researchgate.netresearchgate.net | Activation of antioxidant pathways (e.g., Nrf2-Keap1) and reduction of reactive oxygen species (ROS). researchgate.net |

UV radiation can trigger apoptosis, or programmed cell death, in skin cells that have sustained irreparable DNA damage. These apoptotic keratinocytes are histologically identified as "sunburn cells." While this is a protective mechanism to eliminate potentially cancerous cells, excessive apoptosis can compromise skin barrier function. mdpi.com

Cellular metabolism, particularly mitochondrial respiration, is intrinsically linked to the cellular stress response. The rate of oxygen consumption (OCR) is a key indicator of mitochondrial oxidative phosphorylation. nih.gov Research has shown that treatment with related vitamin D compounds, such as 1,25-dihydroxyvitamin D3, reduces the oxygen consumption rates in both non-irradiated and UV-exposed human keratinocytes. researchgate.netnih.gov This reduction in OCR, when not associated with mitochondrial damage, is considered an anti-carcinogenic characteristic. nih.gov While direct data on 1,25-Dihydroxylumisterol(3) is less specific, its analogous protective actions to 1,25-dihydroxyvitamin D3 suggest it may have similar effects. nih.gov The reduction in OCR and associated ROS production by 1,25-dihydroxyvitamin D3 occurs under both basal and UV-exposed conditions, indicating a role in modulating cellular energy metabolism as part of its protective strategy. nih.gov

Modulation of Cellular Responses to UV Exposure

Reduction of CREB Phosphorylation in UV-Exposed Cells

Ultraviolet (UV) radiation is known to modulate the levels of cAMP response element-binding protein (CREB), and increased phosphorylation of CREB has been identified as a potential marker for carcinogenic agents. researchgate.netnih.gov Studies on related vitamin D compounds have provided insight into potential mechanisms of action for 1,25-Dihydroxylumisterol(3). For instance, treatment with the hormonally active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), has been shown to significantly reduce the UV-upregulated phosphorylation of CREB (p-CREB) in human keratinocytes. nih.govresearchgate.netardc.edu.au This reduction in p-CREB is considered a key aspect of the anti-carcinogenic activity of 1,25(OH)₂D₃. nih.govresearchgate.net While direct studies on 1,25-Dihydroxylumisterol(3)'s effect on CREB phosphorylation are not as extensively detailed, its recognized photoprotective activities, which parallel those of 1,25(OH)₂D₃, suggest it may operate through similar non-genomic signaling pathways. nih.gov

Immunomodulatory Activities

Exposure to ultraviolet radiation (UVR) from the sun can lead to immunosuppression, a factor that contributes to the development of skin cancer. nih.govmdpi.com Research has demonstrated that 1,25-Dihydroxylumisterol(3), also referred to as the analog JN, is a potent agent in counteracting this effect. nih.govtandfonline.com Topical application of 1,25-Dihydroxylumisterol(3) immediately following UVR exposure has been found to significantly reduce UV-induced immunosuppression in mouse models. researchgate.netmdpi.com Its efficacy in this regard is comparable to that of 1,25(OH)₂D₃. nih.govmdpi.com This protective action is consistent with a non-genomic signaling mechanism and is partly attributed to the reduction of UV-induced cellular damage and a decrease in the production of pro-inflammatory mediators like interleukin-6 (IL-6). nih.gov

The skin possesses a complex immune system, and maintaining its balance, or homeostasis, is critical. The vitamin D endocrine system plays a pivotal role in modulating this environment. mdpi.commdpi.com The active vitamin D hormone, 1,25(OH)₂D₃, influences various immune cells that express the vitamin D receptor (VDR), including T-cells, dendritic cells, and macrophages. mdpi.comexplorationpub.comfrontiersin.org It helps maintain a tolerogenic state by suppressing the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF, while promoting anti-inflammatory cytokines like IL-10. mdpi.comresearchgate.net

1,25-Dihydroxylumisterol(3) contributes to this regulatory function. Its ability to suppress UVR-induced immunosuppression is linked to a reduction in the inflammatory cytokine IL-6, a key player in the immune response to UV damage. nih.gov By modulating such cytokine responses, 1,25-Dihydroxylumisterol(3) helps to mitigate excessive inflammation and maintain local immune stability in the skin following UV exposure.

Table 1: Immunomodulatory Effects of 1,25-Dihydroxylumisterol(3)

| Biological Activity | Target System/Molecule | Observed Effect |

|---|---|---|

| Suppression of Immunosuppression | UV-Exposed Skin | Reduces UVR-induced immunosuppression with potency similar to 1,25(OH)₂D₃. nih.govmdpi.com |

| Cytokine Modulation | Immune Cells | Leads to a reduction in Interleukin-6 (IL-6). nih.gov |

Modulation of Cellular Proliferation and Differentiation

Controlling the growth and differentiation of keratinocytes is fundamental to skin health. Unregulated proliferation is a hallmark of various skin disorders. Vitamin D compounds are well-known for their anti-proliferative and pro-differentiating effects on these cells. nih.govdirect-ms.org Research has shown that hydroxylumisterols, a class to which 1,25-Dihydroxylumisterol(3) belongs, inhibit the proliferation of human skin cells, with particularly pronounced effects on epidermal keratinocytes. researcher.lifecore.ac.uk While 1,25(OH)₂D₃ is a well-established anti-proliferative agent for keratinocytes, studies indicate that 1,25-Dihydroxylumisterol(3) also possesses significant anti-photodamage and anti-carcinogenic effects, which are inherently linked to the regulation of cell proliferation and survival. mdpi.com

Malignant melanoma is the most aggressive form of skin cancer, arising from the transformation of melanocytes. frontiersin.org The potential of vitamin D derivatives as anti-melanoma agents has been a subject of extensive research. mdpi.comnih.gov While the active hormone 1,25(OH)₂D₃ has been shown to inhibit the growth of several human and mouse melanoma cell lines, the effects are cell-line dependent and often correlate with the expression of the VDR. nih.govnih.gov

The effects of 1,25-Dihydroxylumisterol(3) on melanoma are more complex. It is characterized as a compound that activates rapid-response, non-genomic signaling pathways and does not compete for binding to the classical VDR. nih.gov This suggests its mechanism of action on melanoma cells differs from that of 1,25(OH)₂D₃. Studies on hydroxylumisterols have indicated that they inhibit the proliferation of human skin cells in a manner that is dependent on the cell type. researcher.life This implies that while it may have anti-proliferative effects, its potency and mechanism in malignant melanoma may vary significantly from other skin cells like keratinocytes.

Table 2: Cellular Proliferation Effects of Lumisterol (B196343) Derivatives

| Cell Type | Compound Class | Observed Effect |

|---|---|---|

| Human Keratinocytes | Hydroxylumisterols | Pronounced inhibition of proliferation. researcher.lifecore.ac.uk |

| Malignant Melanoma Cells | 1,25-Dihydroxylumisterol(3) | Activates non-genomic pathways; does not bind to VDR, suggesting a different modulatory mechanism than 1,25(OH)₂D₃. nih.gov |

| Human Skin Cells (General) | Hydroxylumisterols | Cell-type dependent inhibition of proliferation. researcher.life |

Cardiovascular Cell Modulatory Effects

1,25-Dihydroxylumisterol(3) also exerts modulatory effects on cardiovascular cells, primarily through the activation of rapid, non-genomic signaling cascades.

Research has identified 1,25-Dihydroxylumisterol(3) as a potent inducer of vascular smooth muscle cell (VSMC) migration. ahajournals.org This effect is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. ahajournals.orgscribd.com Studies using rat aortic smooth muscle cells demonstrated that 1,25-Dihydroxylumisterol(3) was equipotent with 1,25-dihydroxyvitamin D₃ in stimulating PI3K activity and subsequent cell migration. ahajournals.org

The involvement of a non-genomic pathway was confirmed by the finding that an inhibitor of RNA polymerase, which blocks gene transcription, did not affect the migration induced by these compounds. ahajournals.org Conversely, an antagonist specific to the non-genomic actions of vitamin D abolished both the PI3K activation and the VSMC migration, while an inhibitor of genomic actions had no effect. ahajournals.org This indicates that 1,25-Dihydroxylumisterol(3) induces VSMC migration independently of gene transcription via the PI3K pathway. ahajournals.orgscribd.com

The action of 1,25-Dihydroxylumisterol(3) in VSMCs is a key example of its broader role in mediating rapid non-genomic responses in vascular cells. nih.govahajournals.org As a conformationally locked 6-s-cis analog of 1,25-dihydroxyvitamin D₃, it is structurally optimized to act as a full agonist for these rapid responses. ahajournals.orgscribd.com These responses are initiated by the interaction of the molecule with a putative membrane receptor, distinct from the nuclear VDR that mediates slower, genomic effects. nih.govgoogle.com The ability of 1,25-Dihydroxylumisterol(3) to selectively trigger these rapid pathways makes it a valuable tool for studying the non-genomic effects of vitamin D compounds in the cardiovascular system. ahajournals.orgscribd.com

Table 2: Characteristics of 1,25-Dihydroxylumisterol(3) in Cellular Signaling

| Characteristic | Description | Pathway/Effect | Citation |

| Receptor Binding | Weakly binds to the nuclear Vitamin D Receptor (VDR). | Low genomic activity. | nih.gov |

| Signaling Pathway | Potent agonist of rapid, non-genomic responses. | Activates PI3K pathway in VSMCs. | nih.govahajournals.org |

| Conformation | 6-s-cis locked analog. | Preferred conformation for non-genomic responses. | nih.govahajournals.orgscribd.com |

| Cellular Effect | Induces VSMC migration. | Equipotent to 1,25-dihydroxyvitamin D₃ in inducing migration. | ahajournals.org |

V. Chemical Synthesis and Analog Development of 1,25 Dihydroxylumisterol 3

Synthetic Methodologies and Strategies

The creation of 1,25(OH)₂L₃ and its isomers requires precise control over stereochemistry, particularly at the C-1, C-3, and C-25 positions, as well as the defining 9β,10α-configuration of the lumisterol (B196343) core. nih.gov Various synthetic strategies have been developed to meet these challenges.

Pioneering work in the field of vitamin D and its isomers was conducted by the laboratory of William H. Okamura. A primary route to lumisterol derivatives involves the photochemical isomerization of a suitable vitamin D or previtamin D precursor. oup.comresearchgate.net The process begins with the synthesis of a 7-dehydrocholesterol (B119134) (provitamin D) analog, which is then irradiated with UVB light to induce the formation of a previtamin D intermediate. nih.govresearchgate.net This intermediate exists in a photoequilibrium with its corresponding tachysterol (B196371) and lumisterol isomers. oup.comresearchgate.net

The thermal nih.govplos.org-sigmatropic hydrogen shift that converts previtamin D to vitamin D is a well-studied process that Okamura's group utilized to explore structural requirements for the rearrangement. researchgate.net By synthesizing modified previtamin D analogs, they could study how changes in the A-ring, for instance, affected the kinetics of this shift. researchgate.net The isolation of the lumisterol isomer from the photochemical mixture, followed by enzymatic or chemical hydroxylation at the C-1 and C-25 positions, yields the target 1,25-dihydroxylumisterol(3). This approach, while mimicking the natural photochemical process, can be limited by the yields and the complexity of separating the various photoisomers. oup.comresearchgate.net

To overcome the limitations of photochemical routes, more controlled and efficient convergent syntheses have been developed. These methods involve the separate synthesis of the A-ring and the CD-ring/side-chain portions of the molecule, which are then coupled together. plos.orgmdpi.com

One notable convergent strategy is the dienyne approach. plos.orgresearchgate.net This method was used by Okamura's group for the synthesis of 1α,25(OH)₂-3-epi-D₃, a related secosteroid. plos.orgresearchgate.net The general principle involves coupling an A-ring fragment with a CD-side chain fragment to construct the full secosteroid skeleton. researchgate.net This approach offers greater flexibility and control, allowing for the introduction of various functionalities on either fragment before the coupling step. While specific applications to 1,25(OH)₂L₃ are less detailed in the literature, the principles are directly applicable.

A significant advancement in the convergent synthesis of secosteroids is the use of palladium-catalyzed tandem reactions. plos.orgconicet.gov.ar This powerful strategy allows for the stereoselective formation of the characteristic vitamin D triene system in a single step. plos.org The process typically involves the coupling of an A-ring enol triflate with a CD-ring/side-chain alkenyl boronate (a Suzuki-Miyaura coupling). conicet.gov.arnih.gov

This methodology has been successfully applied to the synthesis of various vitamin D metabolites and analogs, including 1α,25(OH)₂D₃ and its 3-epimer. plos.orgconicet.gov.ar The key advantages are high stereoselectivity, efficiency, and the ability to use equimolar amounts of the coupling partners under mild, often aqueous, conditions. conicet.gov.ar The palladium catalyst facilitates an intramolecular cyclization of the A-ring fragment, which is then followed by the cross-coupling reaction. conicet.gov.ar This approach represents a state-of-the-art method for constructing the core structure of compounds like 1,25(OH)₂L₃.

The biological function of vitamin D analogs is exquisitely sensitive to their three-dimensional structure. Therefore, the stereoselective synthesis of specific isomers is crucial for structure-activity relationship studies. ethz.chmdpi.commdpi.com Key stereochemical features include the orientation of hydroxyl groups on the A-ring (e.g., 1α vs 1β) and the configuration of the side chain. nih.govnih.gov

Strategies for achieving stereoselectivity include:

Chiral Pool Synthesis : Using readily available chiral starting materials, such as (-)-quinic acid or (R)-carvone, to construct the A-ring or CD-ring fragments with the desired absolute stereochemistry. mdpi.comnih.gov

Asymmetric Reactions : Employing chiral reagents or catalysts to introduce new stereocenters with a high degree of enantiomeric or diastereomeric excess. ethz.ch

Substrate Control : Utilizing existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions. ethz.ch

For example, the synthesis of 1β,25-dihydroxyvitamin D₃, an isomer of the active hormone, was achieved using (R)-carvone to construct the A-ring and the Inhoffen-Lythgoe diol for the CD-fragment, with a final palladium-catalyzed coupling to assemble the molecule. nih.gov Similar principles are applied to ensure the correct 9β,10α stereochemistry of the lumisterol backbone.

Design and Synthesis of 1,25-Dihydroxylumisterol(3) Derivatives and Analogs

The development of analogs of 1,25(OH)₂L₃ is aimed at creating molecules with more selective biological activities, often separating the desired therapeutic effects (e.g., anti-proliferative) from the calcemic effects associated with 1,25(OH)₂D₃. researchgate.nettandfonline.com

The conformational flexibility of the vitamin D scaffold is a key determinant of its biological activity. tandfonline.comgoogle.com The seco B-ring allows for rotation around the C6-C7 single bond, leading to an equilibrium between the extended 6-s-trans conformer and the bent 6-s-cis conformer. tandfonline.comgoogle.com The natural hormone 1,25(OH)₂D₃ is conformationally flexible and can adopt both shapes. google.com

It has been proposed that different biological responses are mediated by different conformations. Genomic responses, mediated by the nuclear vitamin D receptor (VDR), are thought to favor the 6-s-trans shape, while rapid, non-genomic responses may involve a 6-s-cis conformation. nih.gov

To probe these hypotheses and develop selective agonists, conformationally restricted analogs have been synthesized. 1,25-Dihydroxylumisterol(3), also known as JN, is a prime example. researchgate.nettandfonline.compnas.org Its inherent 9β,10α stereochemistry locks the molecule into a 6-s-cis shape. tandfonline.comnih.gov This conformational rigidity prevents it from adopting the shape required for strong genomic activation, resulting in a low-calcemic profile. tandfonline.com The synthesis of such locked analogs provides invaluable tools for dissecting the different signaling pathways of vitamin D and for developing new therapeutic agents that target specific non-genomic actions. researchgate.netnih.gov

Interactive Data Table: Comparison of Synthetic Approaches

| Synthetic Strategy | Key Features | Primary Application Example | Advantages | Limitations |

| Photochemical Isomerization | Mimics natural synthesis; UVB irradiation of a provitamin D analog. nih.gov | Original synthesis of lumisterol and its isomers. oup.comresearchgate.net | Access to natural photoisomers. | Low yields, complex separation of isomers. researchgate.net |

| Convergent Synthesis (Dienyne) | Separate synthesis and coupling of A-ring and CD-ring/side-chain fragments. researchgate.net | Synthesis of 1α,25(OH)₂-3-epi-D₃. plos.orgresearchgate.net | High flexibility and control. | Can involve numerous steps. researchgate.net |

| Palladium-Catalyzed Tandem Process | One-pot, stereoselective formation of the vitamin D triene system via Suzuki-Miyaura coupling. plos.orgconicet.gov.ar | Efficient synthesis of 1α,25(OH)₂D₃ and other analogs. conicet.gov.arnih.gov | High stereoselectivity, good yields, mild conditions. | Requires synthesis of specific triflate and boronate precursors. conicet.gov.ar |

Structure-Based Design Principles for Modulating Receptor Affinity and Selectivity

The biological activity of 1,25-Dihydroxylumisterol(3) and its analogs is intrinsically linked to their interaction with the Vitamin D Receptor (VDR). The principles guiding the design of these analogs are based on a detailed understanding of the VDR's ligand-binding domain (LBD) and how specific structural modifications influence binding affinity and functional selectivity.

The VDR possesses a deeply buried genomic ligand-binding pocket (G pocket) that accommodates its natural ligand, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). nih.gov The binding is stabilized by key hydrogen bond interactions between the hydroxyl groups of the ligand and specific amino acid residues in the pocket. frontiersin.org For 1,25(OH)₂D₃, these interactions involve the 1α-hydroxyl group with Ser278 and Tyr143, the 3β-hydroxyl group with Arg274 and Ser237, and the 25-hydroxyl group with His397 and His305. frontiersin.org

A defining feature of 1,25-Dihydroxylumisterol(3) is its conformationally "locked" 6-s-cis configuration due to the intact 9,10-carbon bond. researchgate.net This rigid structure distinguishes it from the flexible secosteroid backbone of 1,25(OH)₂D₃. This rigidity prevents 1,25-Dihydroxylumisterol(3) from effectively binding to the genomic pocket of the nuclear VDR, but allows it to act as an agonist for rapid, non-genomic responses. nih.gov Computational modeling suggests the existence of an alternative ligand-binding pocket (A pocket) on the VDR that partially overlaps with the genomic pocket and may accommodate ligands like 1,25-Dihydroxylumisterol(3) to initiate these non-genomic signals. pnas.org This differential binding is a cornerstone of its selectivity.

The design of analogs aims to exploit these structural nuances to create compounds with tailored activities, such as enhanced potency (superagonists) or specific signaling outcomes (selective agonists). Key strategies include:

A-Ring Modification: The orientation of the hydroxyl groups on the A-ring is critical. Modifications at the C-2 position have been a major focus, with 2α-substituted analogs often showing greater potency than their 2β-counterparts. nih.gov

Side-Chain Modification: The aliphatic side-chain plays a crucial role in stabilizing the active conformation of the VDR. mdpi.com Introducing modifications at C-20, such as in "Gemini" analogs which feature a second side chain, can enhance potency and even restore activity to VDR variants that are unresponsive to the natural hormone. mdpi.com These modifications can lead to superagonistic behavior by improving the recruitment of coactivator proteins. frontiersin.orgiiarjournals.org

Conformational Locking: As exemplified by 1,25-Dihydroxylumisterol(3), locking the molecule into a specific shape (e.g., 6-s-cis or 6-s-trans) is a powerful tool for achieving selectivity between genomic and non-genomic pathways. researchgate.net

These structure-based design efforts have led to the development of thousands of vitamin D analogs, each with a unique profile of receptor affinity, metabolic stability, and biological response, aiming to separate therapeutic effects from undesirable side effects like hypercalcemia. nih.gov

| Compound | Key Structural Feature | VDR Binding/Activity Profile | Primary Signaling Pathway |

|---|---|---|---|

| 1,25(OH)₂D₃ (Calcitriol) | Flexible secosteroid backbone | High affinity for nuclear VDR | Genomic |

| 1,25-Dihydroxylumisterol(3) | Conformationally locked 6-s-cis | Weakly inhibits VDR-1,25(OH)₂D₃ interaction; potent non-genomic agonist nih.gov | Non-genomic |

| 20-epi-1,25(OH)₂D₃ | Epimerization at C-20 | Superagonist; prolonged VDR binding to target genes frontiersin.org | Genomic |

| 1α,25(OH)₂-3-epi-D₃ | Epimerization at C-3 | Comparable biological activity to 1,25(OH)₂D₃ despite reduced VDR-mediated transcription plos.orgnih.gov | Genomic |

| Gemini Analogs (C-20 modified) | Second side-chain at C-20 | Highly potent VDR agonists; can activate unresponsive VDR variants mdpi.com | Genomic |

Comparison with Synthesis of Related Dihydroxylated Secosteroids (e.g., 1α,25(OH)₂-3-epi-D₃)

The chemical synthesis of vitamin D analogs is a complex field, with strategies varying significantly based on the target molecule's final structure. A comparison between the synthesis of a lumisterol derivative and a secosteroid like 1α,25-dihydroxy-3-epi-vitamin D₃ (1α,25(OH)₂-3-epi-D₃) highlights fundamental differences in synthetic approach, particularly concerning the formation of the A-ring and the triene system.

Synthesis of 1α,25(OH)₂-3-epi-D₃: The synthesis of the secosteroid 1α,25(OH)₂-3-epi-D₃ has been achieved through various convergent strategies. In a convergent synthesis, the A-ring and the C/D-ring systems are constructed separately and then joined together. plos.org

A more efficient, alternative synthesis starts from (S)-carvone and is completed in 9 steps with a higher yield of 13%. plos.orgplos.org A key feature of this improved route is a palladium-catalyzed tandem process that couples an A-ring fragment (an enol triflate) with a C/D-side chain fragment (an alkenyl metal intermediate) to stereoselectively form the vitamin D triene unit in a single pot. plos.orgresearchgate.net

Comparison with Lumisterol Analog Synthesis: The synthesis of 1,25-Dihydroxylumisterol(3) and its analogs requires a different approach because the C9-C10 bond of the steroid core remains intact. Instead of forming a seco-triene system, the synthesis must establish the characteristic 9β,10α stereochemistry of the lumisterol backbone.

General synthetic strategies for vitamin D analogs often start from a steroid precursor and use a photochemical process to mimic the natural formation of these compounds. symeres.com However, for more complex analogs, a convergent synthesis using a Wittig-Horner or similar coupling reaction to connect the A-ring and C/D-ring fragments is common. pnas.org The crucial difference lies in the nature of the precursors. For a secosteroid like 1α,25(OH)₂-3-epi-D₃, the coupling reaction (e.g., Lythgoe-Roche strategy) is designed to create the conjugated diene system of the open B-ring. pnas.org For a lumisterol analog, the synthesis would focus on creating the correct stereochemistry of the closed B-ring, often involving photolytic reactions of 5,7-diene precursors which can yield vitamin D, lumisterol, and tachysterol backbones. nih.gov

The choice of starting material is also a key differentiator. While syntheses for many secosteroids can utilize chiral pool starting materials like carvone, the routes to lumisterol analogs often begin with more complex steroid precursors that already contain the desired C/D ring structure. plos.orgpnas.org

| Feature | Synthesis of 1α,25(OH)₂-3-epi-D₃ (Secosteroid) | General Synthesis of Lumisterol Analogs |

|---|---|---|

| Core Strategy | Convergent; coupling of separate A-ring and C/D-ring fragments. plos.orgresearchgate.net | Often involves photochemical rearrangement of a 5,7-diene steroid precursor. nih.gov |

| Key Reaction | Palladium-catalyzed coupling or Wittig-Horner reaction to form the seco-triene system. researchgate.netpnas.org | UVB photolysis to induce rearrangement to the lumisterol backbone. nih.gov |

| Starting Material Example | (R)- or (S)-carvone. plos.orgresearchgate.net | Pregnenolone derivatives or other functionalized steroids. nih.gov |

| Structural Goal of Key Step | Cleavage of B-ring to form a 5,7,10(19)-triene system. | Isomerization to establish the 9β,10α stereochemistry of the intact steroid core. |

| Example Route Efficiency | 9 steps, 13% overall yield (from (S)-carvone). plos.orgplos.org | Varies widely depending on the specific target analog and precursor. |

Vi. Structure Activity Relationship Sar Studies of 1,25 Dihydroxylumisterol 3 and Its Analogs

Conformational Analysis and Ligand-Receptor Interactions

The specific shape of vitamin D analogs plays a pivotal role in how they bind to the VDR and initiate cellular responses. Key to this is the conformation of the A-ring and the orientation around the C6-C7 single bond, which dictates whether the molecule adopts a 6-s-cis or 6-s-trans conformation.

Role of A-Ring Conformation in VDR Affinity and Biological Activity

The conformation of the A-ring of vitamin D analogs is a crucial determinant of their binding affinity for the VDR and their subsequent biological activity. The orientation of the hydroxyl groups on the A-ring, particularly the 1α-hydroxyl group, is critical for establishing key interactions within the VDR's ligand-binding pocket (LBP).

Computational docking studies have revealed that vitamin D analogs can bind to the VDR in different orientations depending on the A-ring conformation. nih.gov For instance, a ligand with an axially oriented 1α-hydroxyl group on the A-ring tends to bind with its C25-hydroxyl group pointing towards the center of the receptor's cavity. nih.gov Conversely, a ligand with an equatorially oriented 1α-hydroxyl group positions its A-ring inward into the pocket. nih.gov This latter conformation is consistent with crystal structures of the VDR. nih.gov

Analogs with modifications to the A-ring, such as the introduction of bulky carborane units, have been synthesized to explore these structure-activity relationships further. These analogs can function as VDR agonists, displaying antiproliferative activities comparable to the natural hormone, highlighting the adaptability of the VDR to accommodate various A-ring structures. nih.gov

Table 1: Comparison of A-Ring Conformations and VDR Interaction

| Conformation Feature | Interaction with VDR | Biological Implication |

| Axial 1α-OH | C25-OH group orients toward the center of the VDR cavity. nih.gov | Influences ligand positioning and binding energy. |

| Equatorial 1α-OH | A-ring orients inward into the binding pocket. nih.gov | Consistent with crystallographically observed binding modes. nih.gov |

| 3-epi-OH | Lower VDR binding affinity but retains significant, tissue-specific biological activity. plos.org | Demonstrates that A-ring modifications can lead to selective VDR modulation. |

Influence of 6-s-cis Conformation on Rapid Non-Genomic Responses

The rotational flexibility around the C6-C7 single bond allows vitamin D compounds to exist in a spectrum of shapes, with the two extremes being the planar, extended 6-s-trans form and the steroid-like 6-s-cis form. ahajournals.org Research has unequivocally demonstrated that the 6-s-cis conformation is preferred for initiating rapid, non-genomic biological responses. oup.com

1,25-Dihydroxylumisterol(3) is a "locked" analog, meaning its chemical structure rigidly holds it in the 6-s-cis conformation. ahajournals.org This structural constraint makes it a potent agonist for non-genomic actions, such as the rapid activation of signaling cascades like the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in vascular smooth muscle cell migration. ahajournals.org Studies have shown that 1,25-Dihydroxylumisterol(3) can fully mimic the rapid, non-genomic effects of the conformationally flexible 1α,25-dihydroxyvitamin D₃. ahajournals.orgoup.com

In contrast, analogs locked in the 6-s-trans conformation are largely inactive in mediating these rapid responses. oup.com This stark difference in activity between the 6-s-cis and 6-s-trans locked analogs provides strong evidence that the steroid-like 6-s-cis shape is the key that fits the "lock" of the receptor or binding protein responsible for non-genomic signaling. oup.comoup.com

Table 2: Activity of Conformationally Locked Analogs

| Analog Conformation | Genomic Response Activity | Rapid Non-Genomic Response Activity |

| 6-s-cis Locked (e.g., 1,25-Dihydroxylumisterol(3)) | Weak agonist/Inactive oup.compnas.org | Full agonist ahajournals.orgoup.com |

| 6-s-trans Locked | Inactive oup.com | Inactive oup.com |

| Flexible (e.g., 1α,25(OH)₂D₃) | Agonist | Agonist |

Comparison of Binding Pockets (Genomic vs. Alternate/Non-genomic)

The distinct biological outcomes of genomic and non-genomic signaling by vitamin D analogs have led to the proposal of two different ligand-binding sites within the VDR. researchgate.netsci-hub.se The classical, well-characterized site is the genomic binding pocket (VDR-GP), which accommodates the ligand in a bowl-like shape to regulate gene transcription. researchgate.netsci-hub.se

However, to account for the rapid, non-genomic actions initiated by the 6-s-cis conformation, an alternative ligand-binding pocket (VDR-AP) has been identified through computational modeling. pnas.orgoup.com This alternative pocket partially overlaps with the genomic pocket but is distinct in its shape and preferences. pnas.org The VDR-AP preferentially binds ligands in a more planar, 6-s-cis-like configuration, which is characteristic of 1,25-Dihydroxylumisterol(3). pnas.orgresearchgate.net

The existence of these two overlapping but functionally distinct pockets within a single receptor provides a structural basis for how the VDR can mediate both slow genomic and rapid non-genomic responses. researchgate.netoup.com The flexible nature of the natural hormone allows it to adopt shapes that can fit into either pocket, while conformationally locked analogs like 1,25-Dihydroxylumisterol(3) are selective for the VDR-AP, thereby triggering only non-genomic signaling pathways. ahajournals.orgpnas.org

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. turkjps.org This approach is invaluable for understanding the specific features of 1,25-Dihydroxylumisterol(3) and its analogs that drive their interactions with the VDR.

Computational Modeling and Molecular Docking Studies for VDR Complexes

Computational modeling and molecular docking are powerful tools used to predict and analyze the interaction between a ligand, such as 1,25-Dihydroxylumisterol(3), and its receptor, the VDR. nih.govd-nb.info These methods have been instrumental in visualizing how these molecules fit into the VDR's binding pockets.

Docking simulations have successfully modeled the binding of various vitamin D analogs to the VDR. biomolther.org For example, computer docking of 1,25-Dihydroxylumisterol(3) to the VDR was a key step in identifying the alternative ligand-binding pocket (VDR-AP) responsible for non-genomic responses. pnas.org These models show that the VDR can indeed form favorable interactions with vitamin D sterols in this distinct pocket. pnas.org

These studies also reveal the critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. For instance, in the genomic pocket, the 1α- and 25-hydroxyl groups of the ligand form crucial hydrogen bonds with specific amino acid residues like Ser237, Arg274, Ser278, Tyr143, His305, and His397. biomolther.orgnih.gov Docking models of analogs in the VDR help explain their varying potencies; for example, an analog might achieve higher stability through additional hydrogen bonds with residues like Asp144, compensating for the loss of a key interaction. d-nb.info

Theoretical Ab Initio Computational Methods (e.g., Fragment Molecular Orbital (FMO) Method)

For a more detailed and accurate understanding of the forces at play, theoretical ab initio computational methods are employed. The Fragment Molecular Orbital (FMO) method is a sophisticated quantum chemistry technique that allows for the detailed analysis of interactions between a large protein like the VDR and its ligands. nih.govjst.go.jpdokumen.pub

The FMO method breaks down the complex protein-ligand system into smaller fragments, making high-level quantum mechanical calculations feasible. nih.govdokumen.pub This approach provides precise information on interaction energies between the ligand and individual amino acid residues of the receptor. mdpi.com

FMO calculations have been used to elucidate why small structural differences in vitamin D derivatives can lead to large differences in their binding affinities. nih.govdokumen.pub The results highlight that the relative position of the hydroxyl groups in the derivatives is essential for strong binding, particularly with the Arg274 residue in the VDR's genomic pocket. nih.gov The method can also reveal the importance of interactions with specific residues, such as histidine, and how the chirality of a ligand can influence binding affinity. jst.go.jp This level of detail is critical for the rational design of new, more potent, or selective VDR ligands. nih.gov

Side Chain Modifications and Their Impact on Receptor Binding and Functional Outcomes

The modification of the side chain of 1,25-Dihydroxylumisterol(3) and its analogs plays a pivotal role in modulating their interaction with the vitamin D receptor (VDR) and, consequently, their biological activity. Research into these structural alterations has provided valuable insights into the specific requirements of the VDR ligand-binding pocket (LBP) and has paved the way for the development of analogs with selective therapeutic profiles.

The aliphatic side chain of vitamin D analogs is crucial for the repositioning of helix 12 (H12) of the VDR, a key conformational change that governs the receptor's activity. biomolther.org Modifications to this chain can therefore significantly influence the stability of the active VDR conformation and its subsequent interaction with co-regulator proteins.

A notable area of investigation has been the development of so-called "Gemini" analogs, which feature two side chains at the C-20 position. researchgate.net These analogs, despite having a lower binding affinity for the VDR compared to 1,25(OH)₂D₃, have demonstrated potent transcriptional activity. researchgate.net The presence of a second side chain induces a structural rearrangement within the VDR's ligand-binding pocket, expanding its volume and creating an extra subcavity to accommodate the additional chain. researchgate.net This conformational flexibility allows for a different profile of VDR stabilization and co-factor recruitment, which may explain the enhanced transcriptional activity observed with some Gemini analogs. researchgate.net

In silico studies have further elucidated the importance of specific interactions between the side chain and the VDR. For instance, the lack of interaction with key residues such as His305 and His397 in the ligand-binding domain has been shown to result in a lower affinity for the VDR and a blunted antitumor effect in certain phosphonate (B1237965) analogs of calcitriol (B1668218). benthamscience.com This underscores the critical role of the side chain's chemical structure in dictating the biological function of these molecules.

Furthermore, modifications that increase the rigidity and alter the geometry of the side chain have been shown to influence metabolic resistance. nih.gov Analogs with an extended and rigidified side chain often exhibit longer-term biological effects, which is attributed to their increased stability against enzymatic hydroxylation by enzymes like hCYP24A1. nih.gov

The introduction of bulky or polar groups into the side chain has also been explored as a strategy to create VDR modulators with specific activities. For example, the incorporation of an adamantane (B196018) ring or lactone ring substituents at the side chain position can result in derivatives that act as partial agonists or even antagonists of VDR activation. nih.gov These modifications can influence the recruitment of co-factors to the VDR, leading to cell type-selective modulation of VDR target genes. nih.gov

The following tables summarize the findings from various studies on side-chain modified analogs and their effects on VDR binding and functional outcomes.

Table 1: VDR Binding Affinity and Functional Activity of Side-Chain Modified Analogs

| Analog | Side-Chain Modification | VDR Binding Affinity (Relative to 1,25(OH)₂D₃) | Functional Outcome |

| MC-903 | Introduction of a double bond at C22, a hydroxyl group at C24, and cyclopropyl (B3062369) modification. researchgate.net | 1.7-fold lower researchgate.net | Induces monocytic differentiation. oup.com |

| KH-1060 | 20-Epi-22-oxa-24a,26a,27a-trihomo side chain. oup.com | 2.5-fold lower researchgate.net | Induces monocytic differentiation. oup.com |

| Gemini Analogs | Two side chains at C-20. researchgate.net | Lower (e.g., 38% of 1,25(OH)₂D₃ for one analog) researchgate.net | Potent transcriptional activity, sometimes exceeding that of 1,25(OH)₂D₃. researchgate.net |

| AD47 | Adamantane ring substituent. nih.gov | Binds to VDR. nih.gov | Partial agonist; inhibits VDR activation by 1,25(OH)₂D₃. nih.gov |

| LAC67b | Lactone ring substituent. nih.gov | Binds to VDR. nih.gov | Partial agonist; inhibits VDR activation by 1,25(OH)₂D₃. nih.gov |

Table 2: Impact of Specific Side-Chain Modifications on VDR Interaction and Activity

| Modification | Key Finding | Reference |

| (24Z) Geometry | Can increase VDR binding affinity compared to (24E) isomers in certain analogs. | nih.gov |

| Terminal Alkyl Groups at C-25 | Strongly influence VDR binding affinity. | semanticscholar.org |

| Extended and Rigidified Side-Chain | Increases resistance to metabolic conversion, leading to longer-term biological effects. | nih.gov |

| Phosphonate Moiety | Lack of interaction with His305 and His397 in the VDR LBD reduces affinity and antitumor activity. | benthamscience.com |

| Introduction of Polar Groups (e.g., hydroxyl, ether) | Can decrease the inhibitory potential of certain compounds on enzymes. | rsc.org |

Vii. Advanced Analytical and Omics Methodologies for 1,25 Dihydroxylumisterol 3 Research

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the measurement of vitamin D metabolites, offering high specificity and sensitivity that surpasses traditional immunoassays. amegroups.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is a powerful analytical technique used for the sensitive and selective quantification of 1,25(OH)₂L₃ and its isomers. nih.gov This method involves the separation of analytes by liquid chromatography followed by their detection using tandem mass spectrometry. The process allows for the differentiation of various vitamin D metabolites, which is critical due to their structural similarities and varying biological activities. amegroups.orgnih.gov

Protocols often involve protein precipitation from the sample, followed by extraction and derivatization to enhance analytical sensitivity. nih.govspectroscopyonline.com The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides excellent sensitivity and reproducibility for quantitative analysis. viamedica.pl For instance, a method for the simultaneous quantification of 1,25(OH)₂D₂ and 1,25(OH)₂D₃ achieved a limit of detection of 1.5 pmol/L. nih.gov

Immunoaffinity Extraction Techniques for Enhanced Selectivity and Sensitivity

Given the extremely low circulating concentrations of active vitamin D metabolites like 1,25(OH)₂L₃, immunoaffinity extraction (IAE) is a valuable sample preparation step. spectroscopyonline.comthermofisher.com This technique utilizes antibodies specific to the target analyte to isolate it from complex biological matrices such as plasma or serum. nih.govthermofisher.com

IAE significantly improves the selectivity and sensitivity of subsequent LC-MS/MS analysis by removing interfering substances. thermofisher.comthermofisher.com The use of solid-phase anti-1,25(OH)₂D antibodies has been shown to be effective for sample preparation prior to LC-MS/MS analysis. nih.govnih.gov This method has been successfully applied to quantify 1,25(OH)₂D₂ and 1,25(OH)₂D₃ with high accuracy and precision. nih.govnih.gov For example, a method combining IAE with LC-MS/MS reported a limit of quantification (LLOQ) of 5.0 pg/mL for 1,25(OH)₂D₃ in human plasma. spectroscopyonline.com

Derivatization Strategies for Improved Ionization and Detection (e.g., PTAD)

To overcome the low ionization efficiency of vitamin D metabolites in mass spectrometry, derivatization is a commonly employed strategy. mdpi.com 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a widely used derivatizing agent that reacts with the cis-diene moiety of vitamin D compounds. nih.govd-nb.info

This derivatization significantly enhances the ionization efficiency and, consequently, the sensitivity of the assay. mdpi.comnih.gov For example, derivatization with PTAD has been reported to increase the analytical signal for 1,25(OH)₂D₃ by 100-fold. researchgate.net The resulting PTAD-derivatized product exhibits a single major fragment ion, which is advantageous for sensitive MRM analysis. nih.gov Other derivatization reagents like Amplifex have also been shown to provide even greater sensitivity than PTAD for measuring 1,25(OH)₂D₂ and -D₃. researchgate.net

Application of Internal Standards for Accurate Quantification

For accurate quantification in LC-MS/MS analysis, the use of internal standards (IS) is essential. mdpi.com Stable isotope-labeled internal standards, such as deuterated forms of the analytes, are ideal as they behave similarly to the endogenous compound during sample preparation and analysis, correcting for any variations. cerilliant.comresearchgate.net

Hexadeuterated 1,25(OH)₂D₃ and 1,25(OH)₂D₂ are commonly used as internal standards in methods for quantifying these metabolites. nih.govnih.gov The quantification is based on the peak area ratio of the analyte to its corresponding deuterated internal standard. nih.gov This approach ensures high accuracy and precision in the measurement of vitamin D metabolites. chromatographyonline.com

| Parameter | Value | Reference |

| 1,25(OH)₂D₃ LLOQ with IAE & PTAD | 5.0 pg/mL | spectroscopyonline.com |

| 1,25(OH)₂D₃ Intra-assay Precision | 5.6% (at 120 pmol/L) | nih.govnih.gov |

| 1,25(OH)₂D₃ Inter-assay Precision | 8.0% (at 120 pmol/L) | nih.govnih.gov |

| 1,25(OH)₂D₂ LLOQ with IAE & PTAD | 1.5 pmol/L | nih.govnih.gov |

| 1,25(OH)₂D₂ Intra-assay Precision | 8.7% (at 186 pmol/L) | nih.govnih.gov |

| 1,25(OH)₂D₂ Inter-assay Precision | 11% (at 186 pmol/L) | nih.govnih.gov |

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental techniques for separating 1,25(OH)₂L₃ from other vitamin D metabolites prior to detection. nih.govsigmaaldrich.com The choice of the stationary phase is critical for achieving the desired separation. While C18 columns are commonly used, other phases like pentafluorophenyl (PFP) have shown superior selectivity for closely related vitamin D analogs. sigmaaldrich.comoatext.com

UPLC systems, with their smaller particle-sized columns, offer higher resolution and faster analysis times compared to conventional HPLC. nih.gov A UPLC-based method was able to resolve 1,25(OH)₂D₂ and 1,25(OH)₂D₃ with a short instrument cycle time of 4.6 minutes. nih.govnih.gov The development of methods that can separate various metabolites in a single run is crucial for obtaining a comprehensive understanding of vitamin D metabolism. nih.govresearchgate.net

| Technique | Stationary Phase | Key Feature | Reference |

| HPLC | C18 | Classical choice for vitamin D metabolite separation. | sigmaaldrich.com |

| HPLC | Pentafluorophenyl (PFP) | Superior selectivity for 25-OH D₃ and its 3-epi analog. | sigmaaldrich.com |

| UPLC | Reversed-phase | High resolution and fast analysis times. | nih.govnih.gov |

Metabolomics Profiling in Biological Systems

Metabolomics is the comprehensive study of the complete set of small molecules (metabolites) within a biological system. metwarebio.comnih.gov This "omics" approach provides a snapshot of the physiological state of a cell or organism and is increasingly used to explore the complex roles of vitamin D metabolites. researchgate.netbioanalysis-zone.com

Untargeted metabolomics aims to measure as many metabolites as possible to identify novel biomarkers and metabolic pathways. metwarebio.com In the context of vitamin D research, this can reveal how compounds like 1,25(OH)₂L₃ influence broader metabolic networks. biocompare.com By analyzing the metabolome, researchers can gain insights into the systemic effects of vitamin D and its various metabolites, moving beyond the traditional focus on calcium homeostasis. nih.gov This approach holds the potential to uncover new functions and interactions of 1,25(OH)₂L₃ within complex biological systems.

Identification of Metabolic Signature Changes Induced by 1,25-Dihydroxylumisterol(3)

The investigation into the specific metabolic signature induced by 1,25-dihydroxylumisterol(3) (1,25(OH)₂L₃) is an evolving area of research. While comprehensive metabolomic studies detailing global changes are not yet widely available, existing research points to significant effects on cellular metabolism, particularly in response to stressors like UV radiation.

Key metabolic effects include the compound's ability to reduce oxidative damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. researchgate.net This suggests an influence on cellular redox balance and the metabolism of reactive oxygen species. Furthermore, its parent compound, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), is known to influence the metabolism of homocysteine by directly regulating the expression of the cystathionine (B15957) β-synthase gene, which is crucial for the transsulfuration pathway. nih.gov Given that 1,25(OH)₂L₃ acts as a modulator of some vitamin D pathways, it is plausible that it could induce its own unique metabolic signature affecting amino acid and lipid metabolism. Advanced analytical techniques such as mass spectrometry-based metabolomics would be required to fully elucidate the distinct metabolic fingerprint of 1,25(OH)₂L₃. chimia.ch

Pathways Affected in Cellular and In Vivo Models

Research has identified several key cellular pathways that are modulated by 1,25-dihydroxylumisterol(3), often highlighting its role as a non-genomic agonist that works in concert with or parallel to the classical vitamin D signaling pathways.

DNA Damage Response and Repair: In skin cells, a primary pathway affected by 1,25(OH)₂L₃ is the DNA damage response to UV radiation. mdpi.com It significantly reduces the formation of UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), which are critical DNA lesions. mdpi.comnih.gov This protective effect is a hallmark of its activity and is believed to contribute to its anti-carcinogenic properties by preventing mutations. mdpi.com

Vitamin D Receptor (VDR) Signaling: The biological effects of 1,25(OH)₂L₃ are mediated, at least in part, through the Vitamin D Receptor (VDR). nih.govoup.com However, it appears to act through non-classical or non-genomic VDR pathways. oup.com Evidence suggests that it functions as a non-genomic agonist, mimicking the rapid, membrane-initiated responses of 1,25(OH)₂D₃. oup.com These actions may involve a distinct ligand-binding pocket on the VDR, separate from the one used for genomic signaling. oup.com The endoplasmic reticulum protein ERp57 has also been identified as a critical component for these photoprotective actions. researchgate.netoup.com

CREB Signaling: 1,25(OH)₂L₃ has been shown to influence the phosphorylation of the cyclic AMP response element-binding protein (CREB). Specifically, its parent compound 1,25(OH)₂D₃ reduces the UV-upregulated phosphorylation of CREB. researchgate.netnih.gov This action is significant as it can inhibit skin carcinogenesis. researchgate.net

Inflammation and Immune Modulation: Similar to active vitamin D₃, 1,25(OH)₂L₃ exhibits anti-inflammatory properties. mdpi.com It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in keratinocytes, contributing to the suppression of UV-induced immunosuppression. mdpi.com

Tumor Suppressor Pathways: The compound can enhance the expression of the tumor suppressor protein p53 following UV radiation, which may contribute to its photoprotective effects. oup.com Interestingly, this upregulation of p53 does not appear to require a functional VDR or ERp57. oup.com